5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one
Overview
Description
“5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one” is a heterocyclic compound. It has a CAS Number of 893444-55-8 and a molecular weight of 198.61 . The IUPAC name for this compound is 5-chloro-3-methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN4O/c1-12-2-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the searched data.Scientific Research Applications
Synthesis and Antibacterial Properties
The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, including the chemical , has been explored for their antibacterial properties. The antibacterial activity of these compounds was evaluated against six selected strains, showing that most synthesized compounds exhibited antibacterial activity. This activity is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to the phenyl rings (Cieplik et al., 2008).
Halogenation and Rearrangement Studies
Research on the halogenation and rearrangement of furo[2,3-d]pyrimidines indicates that the chemical structure undergoes specific transformations under certain conditions, leading to the formation of 6-chloro-5-(2-chloroalkyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidines. This transformation process is significant for the synthesis of novel chemical entities with potential therapeutic applications (Wamhoff & von Waldow, 1974).
Antibacterial Properties of Derivatives
The derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrimido[4,5-d]pyrimidines have been synthesized and their antibacterial properties studied. These compounds show promising antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Harutyunyan et al., 2015).
Supramolecular Assemblies
The pyrimido[4,5-d]pyrimidine derivatives have been investigated as ligands for co-crystallization with crown ethers, forming supramolecular assemblies. These studies contribute to the understanding of hydrogen-bonded networks and their potential applications in materials science and molecular recognition (Fonari et al., 2004).
Antitumor Activity
Research into the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has identified compounds with significant antitumor activity. This highlights the potential of such derivatives in the development of new cancer therapies (Insuasty et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-2-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFZRZYZQHSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(NC1=O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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